molecular formula C9H9NO B068032 7-Methylbenzofuran-5-amine CAS No. 170682-46-9

7-Methylbenzofuran-5-amine

Cat. No. B068032
CAS RN: 170682-46-9
M. Wt: 147.17 g/mol
InChI Key: QDEMNRTYZBBVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylbenzofuran-5-amine, also known as 7-MBA, is a chemical compound that belongs to the benzofuran family. It is a heterocyclic aromatic organic compound that has been of great interest to researchers due to its potential applications in drug development and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 7-Methylbenzofuran-5-amine is not fully understood. However, it is believed to act through several pathways, including the inhibition of various enzymes and the modulation of cellular signaling pathways. It has been shown to interact with several proteins, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and neurodegeneration.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 7-Methylbenzofuran-5-amine. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to possess anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Methylbenzofuran-5-amine in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various diseases and cellular processes. Additionally, its relatively simple synthesis method and low cost make it accessible to researchers with limited resources. However, one of the limitations of using 7-Methylbenzofuran-5-amine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Several future directions for research on 7-Methylbenzofuran-5-amine include investigating its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacological properties. Finally, the development of new synthesis methods and derivatives of 7-Methylbenzofuran-5-amine may lead to the discovery of even more potent and selective compounds for use in drug development.

Scientific Research Applications

7-Methylbenzofuran-5-amine has been studied extensively for its potential applications in drug development and medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have also investigated its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

CAS RN

170682-46-9

Product Name

7-Methylbenzofuran-5-amine

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

7-methyl-1-benzofuran-5-amine

InChI

InChI=1S/C9H9NO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,10H2,1H3

InChI Key

QDEMNRTYZBBVAI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1OC=C2)N

Canonical SMILES

CC1=CC(=CC2=C1OC=C2)N

synonyms

5-Benzofuranamine,7-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,2,2trifluoro-N-(7-methyl-benzofuran-5-yl)-acetamide (580 mg) and potassium carbonate (1.64 g) in methanol (25 ml) and water (2.5 ml) was heated at reflux for 2.5 hours. The residue was extracted with dichloromethane (3×25 ml) and the combined, dried (MgSO4) organic phase was evaporated in vacuo to give the title compound as a colourless oil (350 mg).
Name
2,2,2trifluoro-N-(7-methyl-benzofuran-5-yl)-acetamide
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

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